2-Benzoyl-4-fluorophenol

Descripción general

Descripción

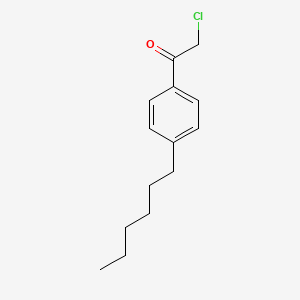

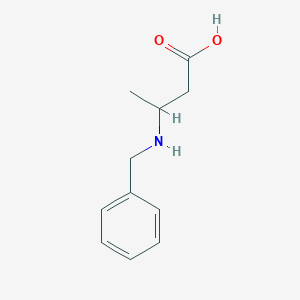

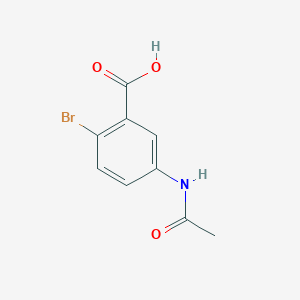

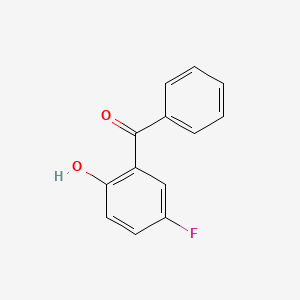

2-Benzoyl-4-fluorophenol is a chemical compound that serves as a key intermediate in the synthesis of various complex molecules. It is characterized by the presence of a benzoyl group attached to a phenol ring which is further substituted with a fluorine atom. This structure is significant in the field of pharmaceuticals and materials science due to its potential applications in drug development and material properties enhancement.

Synthesis Analysis

The synthesis of compounds related to 2-Benzoyl-4-fluorophenol has been explored in several studies. For instance, a method for synthesizing 4-[18F]Fluorophenol, which shares a similar fluorophenol core, involves a two-step radiosynthesis starting from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride, yielding the target compound in a significant radiochemical yield . Another related compound, 2-(N,N-biscarboxymethyl)aminomethyl-6-benzoyl-4-methylphenol, was synthesized through a sequence of reactions starting from 4-methylphenol, demonstrating the versatility of the benzoyl-phenol scaffold in chemical synthesis .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Benzoyl-4-fluorophenol has been studied using various analytical techniques. For example, the crystal structure of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was determined using single-crystal X-ray analysis, revealing its existence in a monoclinic P21/c space group . Additionally, the structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and its derivative emphasized the role of hydrogen bonding in the crystal packing of these compounds .

Chemical Reactions Analysis

The reactivity of the fluorophenol moiety in chemical reactions is highlighted in several studies. For instance, the nucleophilic vinylic substitution (S(N)V) reaction of gem-difluoroenamides was explored to synthesize 2-fluoro-1,4-benzoxazines and related heterocycles, showcasing the electrophilic reactivity of the fluorinated enamide moiety . Moreover, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its analogs from 2-(pentafluorophenyl)benzazoles indicates the high reactivity and versatility of the fluorophenol core in creating sensitive fluorescent probes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoyl-phenol derivatives are of significant interest. High molecular weight, soluble poly(benzoyl-1,4-phenylene)s were prepared, exhibiting high thermal stability and distinct polymer properties influenced by catalyst coligand effects . The study of 4-(4-fluorophenoxy)benzaldehyde semicarbazone metabolism in rats revealed that its major urinary metabolite lacked anticonvulsant activity, indicating that the intact molecule is responsible for the biological effect . This underscores the importance of the molecular structure on the physical and chemical properties of such compounds.

Aplicaciones Científicas De Investigación

Transformation in Anaerobic Environments

Research has shown that in anaerobic, phenol-degrading consortia derived from freshwater sediment, transformation of fluorophenols like 2-fluorophenol can lead to the accumulation of fluorobenzoic acids. This process, which involves the introduction of a carboxyl group para to the phenolic hydroxyl group, is indicative of the behavior of compounds like 2-Benzoyl-4-fluorophenol in certain environmental conditions (Genthner, Townsend, & Chapman, 1989).

Synthetic Routes and Applications

In the realm of organic chemistry, novel synthetic routes for fluorophenols, such as 2-Benzoyl-4-fluorophenol, have been developed. For instance, a method for obtaining 4-fluorophenol starting from fluorobenzene has been reported, indicating the versatility of these compounds in synthetic chemistry (Carlini et al., 1992).

Metabolism and Pharmaceutical Research

4-(4-Fluorophenoxy)benzaldehyde semicarbazone, a related compound, has shown potential as an anticonvulsant in pharmaceutical research. Studies of its metabolism reveal insights into how fluorophenol derivatives behave in biological systems (Dimmock et al., 1999).

Application in Fluorescent Probes

Fluorophenol derivatives have found applications in the development of fluorescent probes. Compounds like 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole demonstrate high sensitivity and selectivity in sensing metal cations and pH changes, showcasing the utility of fluorophenols in analytical chemistry (Tanaka et al., 2001).

Polymer Synthesis

In the field of polymer science, fluorinated phthalazinone monomers derived from fluorophenols have been synthesized, displaying excellent thermal properties and potential applications in optical waveguides and other engineering materials (Xiao et al., 2003).

Chemical Sensing and Bioimaging

Benzoyl hydrazone-based chemosensors synthesized from compounds like 2,6-diformyl-4-methylphenol and phenyl carbohydrazide, which potentially include fluorophenol derivatives, have been used as selective fluorescence sensors for metal ions and in bioimaging applications (Anbu et al., 2014).

Safety And Hazards

Propiedades

IUPAC Name |

(5-fluoro-2-hydroxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAFMYLJPCNAIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380994 | |

| Record name | 5-Fluoro-2-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzoyl-4-fluorophenol | |

CAS RN |

362-47-0 | |

| Record name | (5-Fluoro-2-hydroxyphenyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid](/img/structure/B1333529.png)